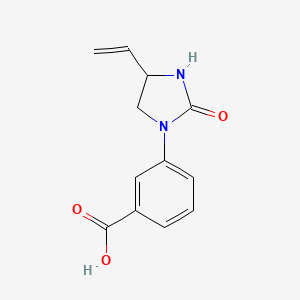
3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid is a heterocyclic compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound is characterized by the presence of an imidazolidinone ring fused to a benzoic acid moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid typically involves the reaction of 4-vinylimidazolidin-2-one with benzoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted benzoic acids and imidazolidinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound shares a similar benzoic acid moiety but has a different heterocyclic ring structure.
N-arylphthalimidino derivatives: These compounds also contain a benzoic acid core but differ in the attached functional groups and heterocyclic rings.
Uniqueness: 3-(2-Oxo-4-vinylimidazolidin-1-YL)benzoic acid is unique due to its specific imidazolidinone ring and vinyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3-(4-ethenyl-2-oxoimidazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-2-9-7-14(12(17)13-9)10-5-3-4-8(6-10)11(15)16/h2-6,9H,1,7H2,(H,13,17)(H,15,16) |
Clave InChI |
ZMVYDQOWVOOKQQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




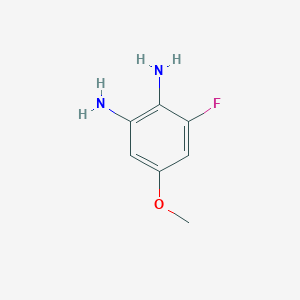
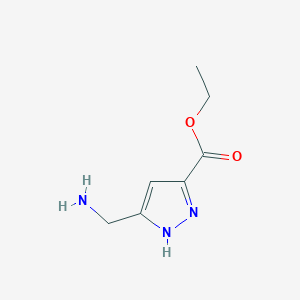
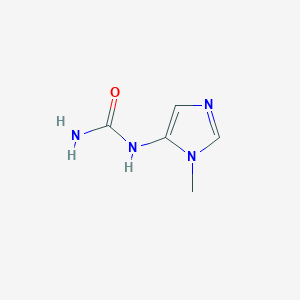


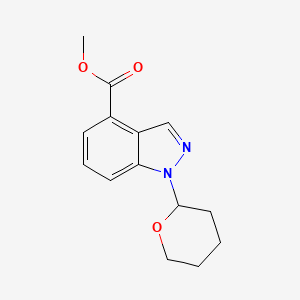

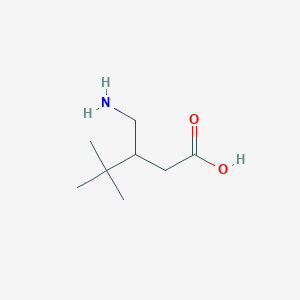
![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)


![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
